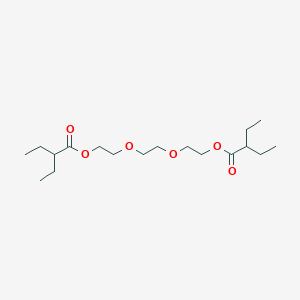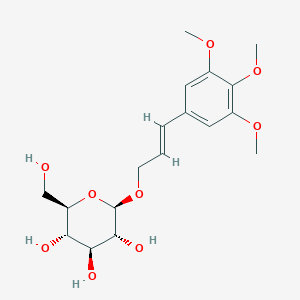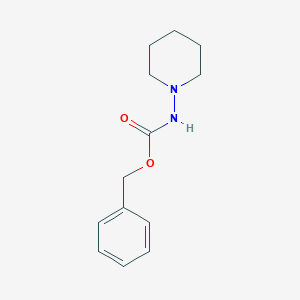
benzyl N-piperidin-1-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-piperidin-1-ylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound is commonly referred to as NPC or S 38093 and is a selective antagonist of the dopamine D3 receptor.
作用機序
Benzyl N-piperidin-1-ylcarbamate acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. This system is involved in the regulation of reward, motivation, and addiction. By selectively blocking the dopamine D3 receptor, NPC can modulate the activity of this system and potentially treat various neurological disorders.
生化学的および生理学的効果
The biochemical and physiological effects of benzyl N-piperidin-1-ylcarbamate are primarily mediated through the dopamine D3 receptor. By blocking this receptor, NPC can modulate the activity of the mesolimbic system and potentially treat various neurological disorders. Additionally, NPC has been shown to modulate the activity of other neurotransmitter systems such as the glutamate and GABA systems.
実験室実験の利点と制限
The advantages of using benzyl N-piperidin-1-ylcarbamate in lab experiments include its high selectivity for the dopamine D3 receptor, its ability to modulate the activity of the mesolimbic system, and its potential applications in various fields of scientific research. The limitations of using NPC in lab experiments include its limited solubility in water, its potential toxicity, and its relatively high cost.
将来の方向性
There are several future directions for the study of benzyl N-piperidin-1-ylcarbamate. One potential direction is the development of new drug candidates based on NPC for the treatment of various neurological disorders. Another potential direction is the investigation of the role of dopamine D3 receptors in various physiological processes such as learning and memory. Additionally, the development of new tools and techniques for the study of the mesolimbic system and its role in neurological disorders is another potential direction for future research.
合成法
The synthesis of benzyl N-piperidin-1-ylcarbamate involves the reaction of benzyl isocyanate with piperidine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain a pure form of NPC.
科学的研究の応用
Benzyl N-piperidin-1-ylcarbamate has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, NPC has been investigated as a potential drug candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. In pharmacology, NPC has been used as a tool compound to study the role of dopamine D3 receptors in various physiological processes such as reward, motivation, and addiction. In neuroscience, NPC has been used to investigate the role of dopamine D3 receptors in the regulation of synaptic plasticity and neuronal activity.
特性
CAS番号 |
126216-46-4 |
|---|---|
製品名 |
benzyl N-piperidin-1-ylcarbamate |
分子式 |
C13H18N2O2 |
分子量 |
234.29 g/mol |
IUPAC名 |
benzyl N-piperidin-1-ylcarbamate |
InChI |
InChI=1S/C13H18N2O2/c16-13(14-15-9-5-2-6-10-15)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,14,16) |
InChIキー |
RARCRVJUYCOHBA-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
C1CCN(CC1)NC(=O)OCC2=CC=CC=C2 |
同義語 |
Carbamic acid, 1-piperidinyl-, phenylmethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



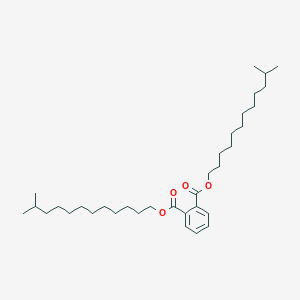
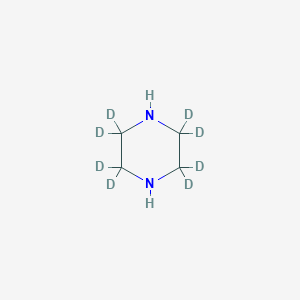
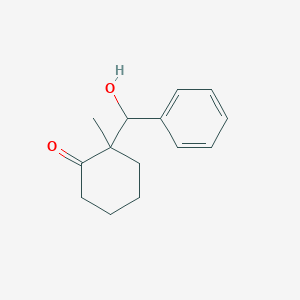
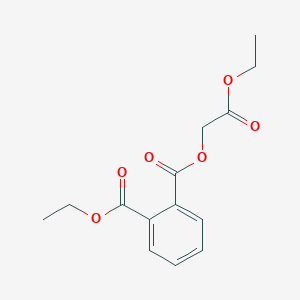
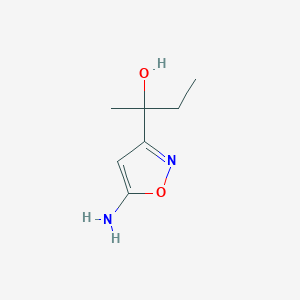
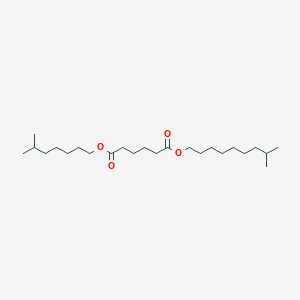
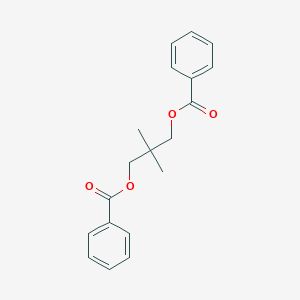
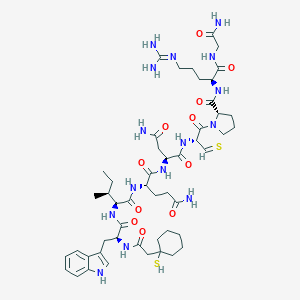
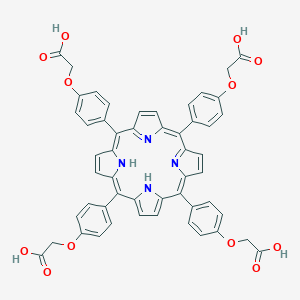

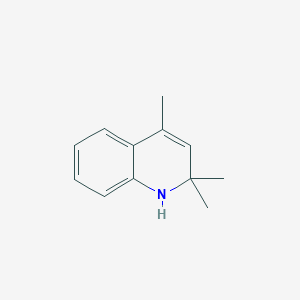
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B167201.png)
